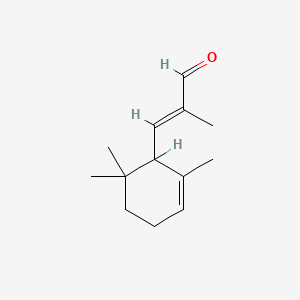
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde, also known as 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal, is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an aldehyde functional group.
Méthodes De Préparation
The synthesis of 3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde can be achieved through various synthetic routes. One common method involves the aldol condensation of citral (3,7-dimethyl-2,6-octadienal) with acetaldehyde under basic conditions . The reaction typically proceeds as follows:
Reactants: Citral and acetaldehyde.
Catalyst: A base such as sodium hydroxide.
Conditions: The reaction is carried out at room temperature.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The compound may also interact with specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde can be compared with other similar compounds, such as:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring structure but differs in the functional groups attached.
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another related compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
67801-14-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(2,6,6-trimethylcyclohex-2-en-1-yl)prop-2-enal |
InChI |
InChI=1S/C13H20O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h6,8-9,12H,5,7H2,1-4H3/b10-8+ |
Clé InChI |
LAGYWBZWJKHOOJ-CSKARUKUSA-N |
SMILES isomérique |
CC1=CCCC(C1/C=C(\C)/C=O)(C)C |
SMILES canonique |
CC1=CCCC(C1C=C(C)C=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















